molecular formula C24H22N2O4 B252617 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline

2,3-Bis(3,4-dimethoxyphenyl)quinoxaline

Cat. No. B252617
M. Wt: 402.4 g/mol
InChI Key: ZYDVVBOBRYOSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, also known as BMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoxaline family and has a unique structure that makes it a promising candidate for various research purposes. In

Scientific Research Applications

2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is in the field of organic electronics. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and field-effect transistors.
Another potential application of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is in the field of biochemistry. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has been shown to have a high affinity for certain proteins, making it a useful tool for studying protein-protein interactions. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has also been used as a fluorescent probe for detecting the presence of certain biomolecules, such as DNA and RNA.

Mechanism of Action

The mechanism of action of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in various cellular processes such as cell growth and differentiation. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has also been shown to inhibit the activity of the protein tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline can induce apoptosis, or programmed cell death, in certain cancer cells. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in lab experiments is its high purity and stability. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is relatively easy to synthesize and can be obtained in high purity using standard purification techniques. However, one of the limitations of using 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline. One area of interest is the development of new synthetic methods for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline that are more efficient and cost-effective. Another area of interest is the use of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in the development of new organic electronic devices with improved performance characteristics. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline and its potential applications in the field of biochemistry.

Synthesis Methods

The synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline involves a series of chemical reactions. One of the most common methods for synthesizing 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is the condensation reaction between 3,4-dimethoxyaniline and 1,2-dibromo-3,5-bis(bromomethyl)benzene. This reaction is typically carried out in the presence of a strong base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.

properties

Product Name

2,3-Bis(3,4-dimethoxyphenyl)quinoxaline

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2,3-bis(3,4-dimethoxyphenyl)quinoxaline

InChI

InChI=1S/C24H22N2O4/c1-27-19-11-9-15(13-21(19)29-3)23-24(26-18-8-6-5-7-17(18)25-23)16-10-12-20(28-2)22(14-16)30-4/h5-14H,1-4H3

InChI Key

ZYDVVBOBRYOSGF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.